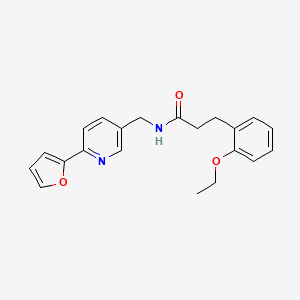
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is part of a broader class of compounds involved in the synthesis of bioactive derivatives. For instance, the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been reported. These compounds were synthesized through a series of reactions starting with 3-amino-6-chloro pyridazine and were characterized for their antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Electrophilic Amination and Derivative Synthesis
Electrophilic amination techniques have been developed for the synthesis of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This method shows the versatility of incorporating nitrogen atoms into complex molecules, offering a pathway to synthesize various derivatives, including those related to the pyridazin-3-amine class (Hannachi, Vidal, Mulatier, & Collet, 2004).
Photocatalytic Degradation Studies
Research on photocatalytic degradation of organic compounds containing nitrogen atoms, such as amines, under UV-illuminated TiO2 films, indicates the potential environmental applications of related compounds. This work highlights the formation of ammonium and nitrate ions during the degradation process, demonstrating the compound's involvement in environmental remediation technologies (Low, McEvoy, & Matthews, 1991).
Supramolecular Chemistry Applications
The formation of supramolecular complexes involving sulfadiazine and pyridines demonstrates the potential of N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine derivatives in crystal engineering. These complexes exhibit reconfigurable exteriors and variable tautomeric states, indicating their utility in designing flexible molecular assemblies (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
Anticancer Activity
Derivatives of piperazine, such as piperazine-2,6-dione and its derivates, have been synthesized and evaluated for anticancer activity. This research underscores the relevance of N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine in medicinal chemistry, particularly in developing potential anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Propiedades
IUPAC Name |
N-pyridin-4-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-16-14-18(3)20(15-17(16)2)31(29,30)28-12-10-27(11-13-28)22-5-4-21(25-26-22)24-19-6-8-23-9-7-19/h4-9,14-15H,10-13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJJMAYKFBGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)
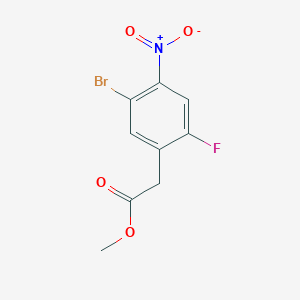
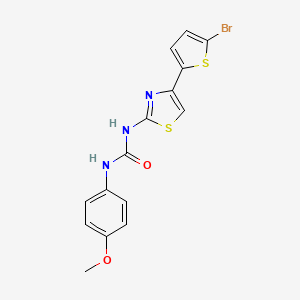
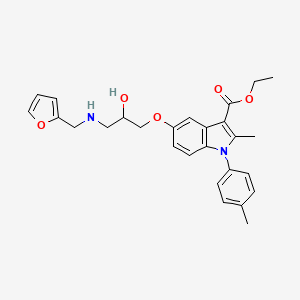
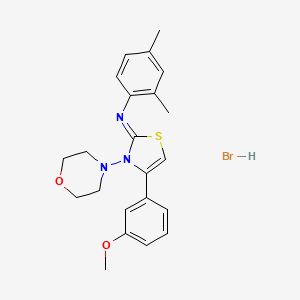
![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2779425.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)

